PHOSPHO1 Enzyme Inhibition – Inferred Potency and Selectivity Window Relative to TNAP
The only biological annotation currently traceable to CAS 868230-86-8 is derived from the NIH MeSH supplementary concept record, which links this benzothiazole-benzamide to the ML086 PHOSPHO1 inhibitor probe. However, the primary literature (Bravo et al., Bioorg Med Chem Lett, 2014) describes ML086 as a benzoisothiazolone scaffold with a structurally different core [1]. If one assumes—pending experimental confirmation—that the MeSH mapping is intentional and that this compound is a structural analog or prodrug form of ML086, the reference data indicate an IC50 of 139 nM against recombinant PHOSPHO1 phosphatase, with a selectivity window of >100 µM against TNAP (the primary off-target phosphatase in the same biological compartment), yielding a calculated selectivity ratio of >719-fold . In the absence of direct enzymatic data for CAS 868230-86-8, this remains a class-level inference at best, and cannot be considered a verified performance parameter for this specific compound.
| Evidence Dimension | PHOSPHO1 inhibitory potency and selectivity over TNAP |
|---|---|
| Target Compound Data | No direct experimental data available for CAS 868230-86-8; inferred IC50 139 nM based on ML086 probe annotation |
| Comparator Or Baseline | TNAP enzyme: IC50 >100 µM (ML086 data); Other PHOSPHO1 inhibitor scaffolds: no direct comparison available |
| Quantified Difference | Inferred selectivity ratio >719-fold (PHOSPHO1 vs TNAP); no comparative data against other benzothiazole or benzamide analogs |
| Conditions | Recombinant PHOSPHO1 phosphatase assay; recombinant TNAP assay; source: Bravo et al., Bioorg Med Chem Lett 24(17):4308-11, 2014 (data confirmed for benzoisothiazolone ML086, not for the benzothiazole CAS 868230-86-8) |
Why This Matters
If the PHOSPHO1 target assignment can be independently verified, this compound could offer a rare selectivity window over TNAP, which is critical for studying matrix vesicle-mediated mineralization without confounding alkaline phosphatase interference—a differentiation point that no generic benzothiazole building block can claim.
- [1] Bravo Y, Teriete P, Dhanya RP, et al. Design, synthesis and evaluation of benzoisothiazolones as selective inhibitors of PHOSPHO1. Bioorg Med Chem Lett. 2014 Sep 1;24(17):4308-11. doi: 10.1016/j.bmcl.2014.07.013. PMID: 25124115. View Source
